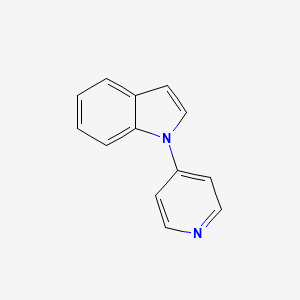
1-(pyridin-4-yl)-1h-indole
概要
説明
1-(pyridin-4-yl)-1h-indole is a heterocyclic compound that combines the structural features of both pyridine and indole
準備方法
Synthetic Routes and Reaction Conditions
1-(pyridin-4-yl)-1h-indole can be synthesized through several methods. One common approach involves the construction of the pyridine ring on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in dimethylformamide (DMF) at 110°C has been described as a method for the synthesis of pyrido[1,2-a]indole esters .
Another method involves the cyclization of benzyl-substituted pyridines. This approach typically requires the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
1-(pyridin-4-yl)-1h-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-4-ylindole-2-carboxylic acid, while reduction may produce pyridin-4-ylindoline .
科学的研究の応用
1-(pyridin-4-yl)-1h-indole has a wide range of scientific research applications:
Industry: this compound is used in the development of organic luminescent materials and as a precursor for the synthesis of dyes and pigments
特性
分子式 |
C13H10N2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
1-pyridin-4-ylindole |
InChI |
InChI=1S/C13H10N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-10H |
InChIキー |
AXNJDTFKZMDPTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=NC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
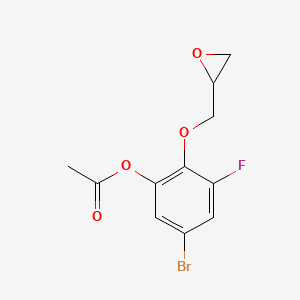
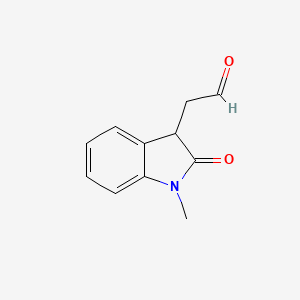
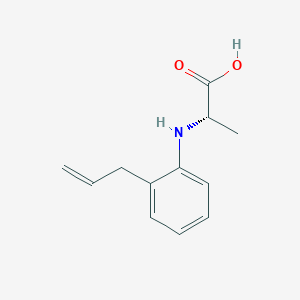
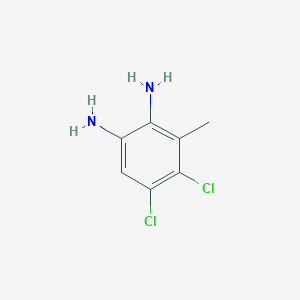
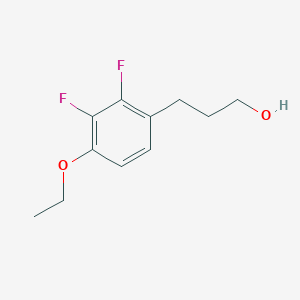
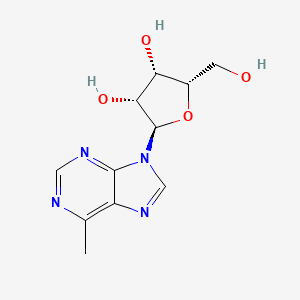
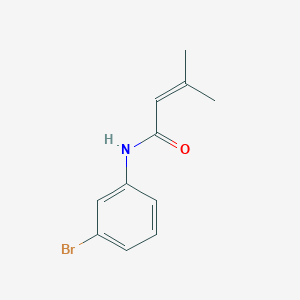
![1-Chloro-4-[(4-chlorophenyl)-dimethoxymethyl]benzene](/img/structure/B8513800.png)
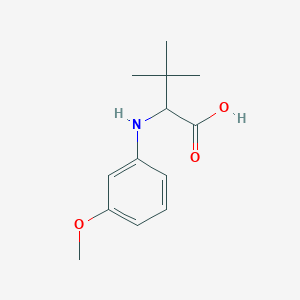
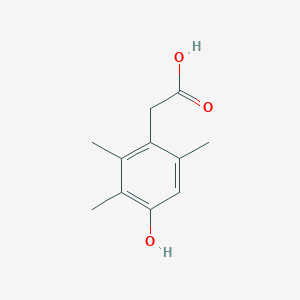
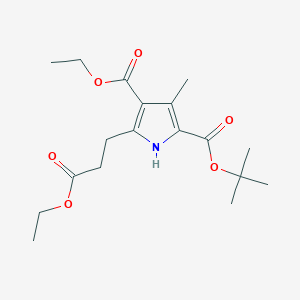
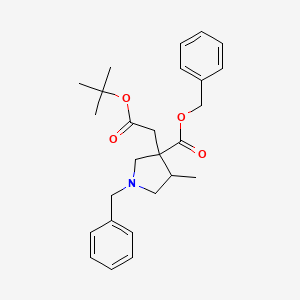
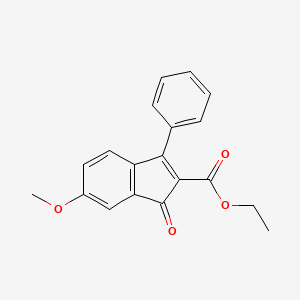
![1-(but-3-ynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B8513848.png)
